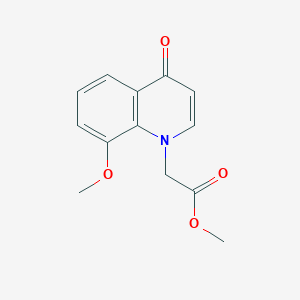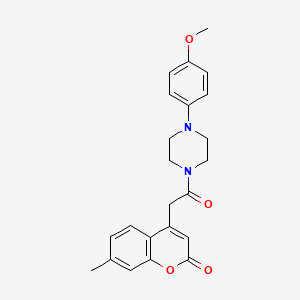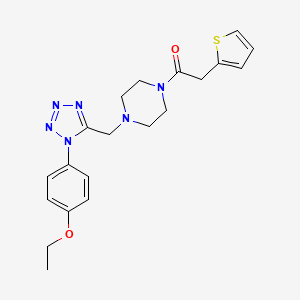![molecular formula C19H18N4O3S B2679488 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-64-2](/img/structure/B2679488.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule that contains several interesting substructures, including a tetrahydroquinoline, a benzo[c][1,2,5]thiadiazole, and a carboxamide group . These substructures are often found in various organic compounds with diverse properties and applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its substructures. The tetrahydroquinoline could provide a rigid, bicyclic structure, while the benzo[c][1,2,5]thiadiazole could contribute to the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[c][1,2,5]thiadiazole could potentially give the compound interesting optical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
Research indicates that compounds with structural features similar to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have demonstrated significant antimicrobial and antibacterial efficacy. For instance, novel quinoline and thiadiazole derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, highlighting their potential in the design of new antimicrobial agents (Qu et al., 2018). This suggests that our compound of interest may also exhibit similar antimicrobial properties, warranting further exploration in this direction.
Anticancer Activities
The structural backbone of tetrahydroquinoline and benzothiadiazole is associated with promising anticancer activities. Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their biological activities, with certain derivatives showing high DNA protective ability and strong antimicrobial activity, indicating potential utility in cancer therapy (Gür et al., 2020). Moreover, derivatives of benzothiadiazole have been synthesized with the aim of exploring their anti-inflammatory and analgesic properties, hinting at the diverse therapeutic applications of such compounds (Abu‐Hashem et al., 2020). These findings provide a foundation for investigating the anticancer potential of this compound.
Analgesic Properties
Research into novel heterocyclic compounds has also explored their analgesic effects. For example, some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and screened for analgesic activity, underscoring the relevance of quinoline derivatives in the development of new analgesics (Saad et al., 2011). These findings suggest the potential for this compound to also possess analgesic properties, meriting further investigation.
Mecanismo De Acción
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) group have been used as photosensitisers , indicating that this compound may interact with light-sensitive targets.
Mode of Action
Btz-based compounds have been used in photochemistry , suggesting that this compound may interact with its targets through light-induced processes.
Biochemical Pathways
Btz-based compounds have been used in photocatalysis , indicating that this compound may influence light-dependent biochemical pathways.
Result of Action
Similar btz-based compounds have been used as fluorescent sensors , suggesting that this compound may have light-emitting properties when it interacts with its targets.
Action Environment
The use of similar btz-based compounds in photochemistry suggests that light conditions may play a significant role in this compound’s action.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential applications, based on its structure and properties. For example, it could be interesting to investigate whether it has any useful photophysical properties, given the presence of the benzo[c][1,2,5]thiadiazole .
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)20-19(25)13-5-7-15-16(9-13)22-27-21-15/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAWPUDRQMAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2679412.png)
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)



![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)
![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
